molecular formula C5H8N2O2 B6236719 (5S)-5-ethylimidazolidine-2,4-dione CAS No. 525599-49-9

(5S)-5-ethylimidazolidine-2,4-dione

Cat. No.: B6236719
CAS No.: 525599-49-9
M. Wt: 128.1
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Description

Historical Perspectives on Heterocyclic Systems in Chemical Research

The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, has its roots in the 19th century. bldpharm.comchemical-suppliers.eu Early discoveries, such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) from starch in 1832, marked the beginning of this expansive field. chemical-suppliers.eunih.gov The elucidation of the structure of aromatic compounds like benzene (B151609) by August Kekulé in 1865 provided a theoretical framework that was crucial for understanding aromatic heterocycles. cookechem.com

Initially, the applications of heterocyclic compounds were largely in the dye industry, with compounds like indigo (B80030) being used for their vibrant colors. bldpharm.comcookechem.com However, the 20th century saw a dramatic expansion in the role of heterocyclic chemistry, particularly with the discovery of their importance in biological systems. The identification of purine (B94841) and pyrimidine (B1678525) heterocycles as fundamental components of the genetic code in 1951 highlighted their central role in the chemistry of life. chemical-suppliers.eu Today, heterocyclic compounds are integral to numerous areas, including pharmaceuticals, agrochemicals, and materials science, with over half of all known organic compounds being heterocyclic. chemicalbook.com

Significance of Chiral 5-Substituted Imidazolidine-2,4-diones

Within the vast family of heterocyclic compounds, imidazolidine-2,4-diones (hydantoins) have garnered considerable attention. researchgate.netceon.rs The introduction of a substituent at the 5-position of the hydantoin (B18101) ring creates a chiral center, leading to the existence of enantiomers. These chiral 5-substituted hydantoins are of particular importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. One enantiomer may exhibit potent therapeutic effects, while the other may be inactive or even produce undesirable side effects.

The development of stereoselective synthetic methods to access enantiomerically pure 5-substituted hydantoins has therefore been a significant area of research. biosynth.comnih.gov These chiral building blocks are valuable intermediates in the synthesis of a variety of biologically active molecules, including unnatural alpha-amino acids. bldpharm.com The ability to control the stereochemistry at the 5-position is crucial for the design and development of new therapeutic agents with improved efficacy and safety profiles.

Properties

CAS No.

525599-49-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5s 5 Ethylimidazolidine 2,4 Dione

Established Approaches for the Synthesis of 5-Substituted Imidazolidine-2,4-diones

The foundational methods for constructing the imidazolidine-2,4-dione (hydantoin) ring are well-established and can be adapted for the synthesis of 5-substituted derivatives, including the racemic form of 5-ethylimidazolidine-2,4-dione. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors or the modification of a pre-existing hydantoin (B18101) core.

Cyclization Reactions for Imidazolidine-2,4-dione Ring Formation

Several classical name reactions provide access to the hydantoin skeleton. The Bucherer-Bergs reaction is a prominent one-pot synthesis that utilizes a ketone or an aldehyde, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide) to produce 5,5-disubstituted hydantoins. For the synthesis of 5-ethyl-5-phenylhydantoin, for instance, propionphenone can be heated with ammonium carbonate and potassium cyanide in a solvent mixture like ethanol (B145695) and water. rsc.org This method is particularly effective for generating hydantoins with two substituents at the C5 position.

Another fundamental approach is the Urech hydantoin synthesis , which involves the reaction of an amino acid with an isocyanate. This method directly installs the substituent from the amino acid at the C5 position of the hydantoin ring. The reaction of α-amino acids with isocyanates or isothiocyanates is a common strategy. thieme-connect.de

The Biltz synthesis offers an alternative route, typically involving the condensation of a 1,2-dicarbonyl compound with urea. uni.lu While traditionally used for 5,5-diphenylhydantoin (Phenytoin) from benzil (B1666583) and urea, the principles can be applied to other 1,2-diketones to yield corresponding 5,5-disubstituted hydantoins. uni.lu

These cyclization strategies provide robust and versatile entries into the world of hydantoins, forming the basis for more complex and stereoselective syntheses.

Derivatization Strategies of Pre-existing Imidazolidine-2,4-dione Structures

Once the hydantoin ring is formed, further modifications can be made. The nitrogen atoms at positions 1 and 3 can be functionalized, for example, through alkylation or acylation. researchgate.net Research has shown the synthesis of various alkoxymethyl and acyloxymethyl derivatives of 5-ethyl-5-phenylhydantoin, highlighting the reactivity of the N-H bonds within the hydantoin ring. researchgate.net

Furthermore, the C5 position itself can be a site for derivatization. For instance, 5-methylenehydantoins can undergo regioselective transformations to introduce aminomethyl substituents at the C5 position. rsc.org These derivatization strategies allow for the diversification of hydantoin structures and the introduction of various functional groups.

Enantioselective Synthesis of (5S)-5-Ethylimidazolidine-2,4-dione

Achieving the specific (5S) stereochemistry at the C5 position requires the use of enantioselective synthetic methods. These strategies aim to control the formation of the chiral center, leading to an excess of the desired enantiomer.

Asymmetric Catalysis in Hydantoin Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral hydantoins. One successful strategy involves the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins . In this approach, a hydantoin with an exocyclic double bond at the C5 position is hydrogenated using a chiral metal catalyst. Various transition metals, including rhodium and palladium, complexed with chiral ligands have been employed for this purpose. For example, a Rh/f-spiroPhos complex has been shown to be highly effective in the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines, achieving high enantioselectivities (up to 99.9% ee). researchgate.net Similarly, Pd/BINAP catalysts have been used for the asymmetric hydrogenation of 5-aryl-substituted exocyclic alkenes, with the addition of a chiral Brønsted acid being crucial for achieving high enantioselectivity. rsc.org

Another innovative approach utilizes chiral phosphoric acids as catalysts for the condensation of glyoxals and ureas, leading to the formation of 5-monosubstituted hydantoins with high enantiomeric excess. nih.gov This method offers a direct, single-step route to chiral hydantoins from achiral precursors.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)YieldReference
Rh/f-spiroPhos5-AlkylidenehydantoinsChiral 5-AlkylhydantoinsUp to 99.9%High researchgate.net
Pd/BINAP & Chiral Brønsted Acid5-ArylmethylenehydantoinsChiral 5-ArylmethylhydantoinsModerate to good- rsc.org
Chiral Phosphoric AcidGlyoxals and Ureas5-ArylhydantoinsUp to 98:2 e.r.Up to 99%

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed.

In the context of hydantoin synthesis, a chiral auxiliary could be attached to one of the nitrogen atoms of the hydantoin precursor or the hydantoin ring itself. This auxiliary would then direct the introduction of the ethyl group at the C5 position in a stereoselective manner. While the general principles of chiral auxiliary-mediated synthesis are well-established for various transformations, specific examples detailing the synthesis of this compound using this method are not extensively reported in the reviewed literature. However, the versatility of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, in controlling stereocenters in other systems suggests their potential applicability in the stereoselective synthesis of 5-substituted hydantoins.

Biocatalytic Transformations for Stereoselective Production

Biocatalysis offers an environmentally friendly and highly selective alternative for the production of chiral compounds. In the case of hydantoins, a well-established biocatalytic method involves the use of a cascade of three enzymes: hydantoinase, N-carbamoylase, and hydantoin racemase . rsc.org

This enzymatic system is primarily used for the production of chiral α-amino acids from racemic hydantoin derivatives. The process works as a dynamic kinetic resolution. The hydantoinase selectively hydrolyzes one enantiomer of the racemic hydantoin (e.g., the (R)-enantiomer) to the corresponding N-carbamoyl-α-amino acid. The remaining unreacted hydantoin enantiomer (in this case, the desired (S)-enantiomer) is continuously racemized by the hydantoin racemase, making it available for hydrolysis by the hydantoinase. The N-carbamoylase then hydrolyzes the N-carbamoyl-α-amino acid to the final α-amino acid product.

For the specific production of this compound, this system could be adapted. By using a hydantoinase that selectively hydrolyzes the (R)-enantiomer of 5-ethylimidazolidine-2,4-dione, the (5S)-enantiomer could be isolated from the reaction mixture. The efficiency of this kinetic resolution depends on the substrate specificity and enantioselectivity of the chosen hydantoinase.

Enzyme SystemProcessSubstrateProductKey AdvantageReference
Hydantoinase, N-Carbamoylase, Hydantoin RacemaseDynamic Kinetic ResolutionRacemic 5-Substituted HydantoinsEnantiopure α-Amino Acids100% theoretical conversion and optical purity rsc.org
HydantoinaseKinetic ResolutionRacemic 5-Ethylimidazolidine-2,4-dioneThis compound and (R)-N-Carbamoyl-α-aminobutyric acidHigh enantioselectivity rsc.org

Strategies for Controlling Stereochemistry at the C5 Position

The asymmetric synthesis of this compound requires precise control over the formation of the stereogenic center at the C5 position. Various advanced methodologies have been developed to achieve this, producing the desired (S)-enantiomer with high selectivity. These strategies include catalytic asymmetric hydrogenation, the use of chiral catalysts for cyclization reactions, and biocatalytic resolutions.

Catalytic Asymmetric Hydrogenation: A prominent strategy involves the asymmetric hydrogenation of a prochiral 5-ethylideneimidazolidine-2,4-dione precursor. This reaction utilizes a chiral catalyst to stereoselectively add hydrogen across the exocyclic double bond, creating the C5 stereocenter. Transition metal catalysts, particularly those based on iridium and palladium, complexed with chiral ligands have shown significant success. For instance, iridium catalysts with chiral ligands like BiphPHOX can achieve excellent yields and high enantioselectivities (up to 98% ee) for similar 5-alkylidenehydantoins. researchgate.net Similarly, palladium-based catalysts, such as Pd/BINAP, have been employed, although sometimes requiring additives like a chiral Brönsted acid to achieve high enantioselectivity. researchgate.net

Table 1: Asymmetric Hydrogenation of 5-Alkylidenehydantoins

Catalyst SystemSubstrate TypeYieldEnantiomeric Excess (e.e.)Reference
Ir/BiphPHOXHydantoin-derived exocyclic alkenesUp to 99%Up to 98% researchgate.net
Pd/BINAP5-Aryl substituted exocyclic alkenesModerate to Good21–90% researchgate.net

Chiral Brønsted Acid Catalysis: A more recent and powerful approach is the direct enantioselective synthesis from achiral precursors using chiral catalysts. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for the condensation reaction between glyoxals and ureas to form 5-substituted hydantoins. nih.govcanterbury.ac.nzrsc.org These reactions proceed at room temperature and can produce hydantoins in high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.). canterbury.ac.nzrsc.org The mechanism is believed to involve a face-selective protonation of an enol-type intermediate by the chiral acid, which dictates the stereochemistry at the C5 position. canterbury.ac.nz By selecting the appropriate enantiomer of the CPA catalyst, the synthesis can be directed to form the desired (5S)-enantiomer.

Table 2: Chiral Phosphoric Acid (CPA) Catalyzed Hydantoin Synthesis

CatalystReactantsYieldEnantiomeric Ratio (e.r.)Reference
(R)-H8-BINOL-derived CPAAryl glyoxals and UreasUp to 99%Up to 98:2 nih.govrsc.org

Biocatalytic Methods and Dynamic Kinetic Resolution: Biocatalysis offers a highly specific route to enantiomerically pure hydantoins. One of the most effective methods is a dynamic kinetic resolution process known as the "hydantoinase process." This process typically starts with a racemic mixture of 5-ethylimidazolidine-2,4-dione. A cocktail of three enzymes is used:

A D- or L-specific hydantoinase selectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoylamino acid.

A hydantoin racemase continuously interconverts the unreacted hydantoin enantiomer to the reactive one, allowing for a theoretical yield of 100%.

An N-carbamoylase hydrolyzes the N-carbamoylamino acid to the desired enantiomerically pure α-amino acid. nih.gov

While this process yields the amino acid, it effectively resolves the racemic hydantoin. To obtain this compound, one could employ a D-specific hydantoinase to convert the (5R)-enantiomer, allowing for the isolation of the unreacted (5S)-enantiomer. This enzymatic approach is renowned for its exceptional enantioselectivity (>99% e.e.) and operation under mild, aqueous conditions. nih.govresearchgate.net

Green Chemistry Principles Applied to Chiral Imidazolidine-2,4-dione Synthesis

The application of green chemistry principles to the synthesis of chiral imidazolidine-2,4-diones aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to classical hydantoin syntheses, such as the Urech reaction, dramatically reducing reaction times and often increasing yields. beilstein-journals.orgnih.gov A one-pot, microwave-assisted Urech synthesis starting from amino acids (the precursors to hydantoins) can be completed in under two hours, compared to many hours or even days for conventional heating methods. beilstein-journals.org This method frequently uses water as a green solvent, avoids toxic reagents, and simplifies purification, sometimes eliminating the need for column chromatography entirely. beilstein-journals.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Urech Hydantoin Synthesis

MethodTypical Reaction TimeSolventKey AdvantagesReference
Conventional Heating6 - 24 hoursOften organic solventsEstablished procedure researchgate.net
Microwave-Assisted< 2 hoursWaterReduced time, energy efficiency, improved yield, green solvent beilstein-journals.orgnih.gov

Solvent-Free and Alternative Solvent Approaches: A significant goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs). Mechanochemical synthesis, using a ball-mill, represents a solvent-free approach for preparing hydantoins. acs.org This method involves the reaction of amino ester hydrochlorides with potassium cyanate, proceeding in a one-pot/two-step protocol to give good yields without the need for purification or harmful organic solvents. acs.org Additionally, the use of water as a solvent in methods like the microwave-assisted Urech synthesis is a key green feature. beilstein-journals.org

Biocatalysis: As mentioned in the stereocontrol section, biocatalytic methods are inherently green. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, which reduces energy consumption and avoids the use of harsh or toxic reagents. nih.gov The high specificity of enzymes minimizes byproduct formation, leading to higher purity and less downstream waste processing. researchgate.net

Reactions at the N-H Sites of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring possesses two N-H protons with different acidities, allowing for selective functionalization. The proton at the N3 position is generally more acidic and thus more readily deprotonated and substituted than the N1 proton.

N-alkylation of the hydantoin ring is a common transformation. Under basic conditions, the N3 position is selectively alkylated. For instance, using a base like potassium carbonate in a suitable solvent, various alkyl halides can be introduced at the N3 position. semanticscholar.org Phase-transfer catalysis (PTC) has also been employed for the alkylation of hydantoins, often resulting in N3 monoalkylation or N1,N3-dialkylation, depending on the reaction conditions and the nature of the alkylating agent. kau.edu.sa

N-acylation can also be achieved at the nitrogen atoms of the imidazolidine-2,4-dione ring. These reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base. The regioselectivity of acylation can be influenced by the reaction conditions and the structure of the hydantoin derivative.

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
N-AlkylationAlkyl halide, K2CO3N3 semanticscholar.org
N-Alkylation (PTC)Organohalogen, TBAB, K2CO3, THFN3 (mono) or N1, N3 (di) kau.edu.sa
N-AcylationIsocyanate, Et3N, TolueneN-acylated products researchgate.net

The imidazolidine-2,4-dione ring can undergo hydrolytic cleavage under both acidic and basic conditions. Alkaline hydrolysis typically proceeds via the attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent ring opening can yield N-carbamoyl-α-amino acids. researchgate.netrsc.org The rate and mechanism of hydrolysis are influenced by factors such as pH and the substitution pattern on the hydantoin ring. rsc.orgresearchgate.net

Rearrangement reactions of the hydantoin ring itself are less common but can be envisioned under specific conditions that might lead to ring expansion or contraction, though specific examples for this compound are not extensively documented in the reviewed literature. General organic rearrangement reactions, such as the Hofmann or Curtius rearrangement, typically involve the transformation of amides or azides, respectively, and could potentially be applied to derivatives of hydantoins to induce structural rearrangements. byjus.comslideshare.net

Functionalization of the C5-Ethyl Group

The ethyl group at the C5 position offers a site for further chemical modification, although this is generally less explored than reactions on the heterocyclic ring itself.

Direct stereoselective functionalization of the C5-ethyl group presents a synthetic challenge. However, the chirality at the C5 position can direct the stereochemical outcome of reactions at this site or at adjacent positions. While specific examples for the direct modification of the ethyl group in this compound are scarce, general principles of stereoselective synthesis could be applied. For instance, the introduction of a functional group on the ethyl chain could potentially be achieved through radical reactions or metal-catalyzed C-H activation, where the existing stereocenter could influence the diastereoselectivity of the product.

Reactivity of the Carbonyl Centers within the Imidazolidine-2,4-dione System

The two carbonyl groups at the C2 and C4 positions of the imidazolidine-2,4-dione ring are electrophilic centers and can undergo nucleophilic addition reactions. masterorganicchemistry.compressbooks.publibretexts.org The reactivity of these carbonyls is influenced by the electronic effects of the adjacent nitrogen atoms.

Reduction of the carbonyl groups can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LAH) can reduce the carbonyls to methylene (B1212753) groups or alcohols, potentially leading to ring-opened products. wikipedia.orgharvard.eduyoutube.com Milder reducing agents may allow for more selective transformations.

Reaction TypeReagentPotential ProductReference
Carbonyl ReductionLithium Aluminum Hydride (LAH)Alcohols, Methylene groups (potential for ring opening) wikipedia.orgharvard.eduyoutube.com
Nucleophilic AdditionVarious NucleophilesAdducts at C2 or C4 masterorganicchemistry.compressbooks.publibretexts.org

Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis has emerged as a powerful tool for the functionalization of hydantoin derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have been successfully applied. libretexts.org

For instance, palladium(II) trifluoroacetate (B77799) has been used to catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides. organic-chemistry.org This reaction proceeds through the base-promoted enolization of the hydantoin. organic-chemistry.org More recently, palladium complexes with ylide-functionalized phosphine (B1218219) (YPhos) ligands have been shown to be effective catalysts for the arylation of N-protected hydantoins with aryl chlorides. researchgate.netacs.org These methods provide access to 5,5-disubstituted hydantoins. organic-chemistry.org While these examples often involve hydantoins with a hydrogen at C5 that is replaced, similar conditions could potentially be adapted for C-H activation at the ethyl group of this compound, although this is not explicitly reported in the provided search results. Metal-catalyzed C-H activation is a known strategy for the functionalization of 5-membered carbocyclic rings and other heterocyclic systems. researchgate.netresearchgate.netnih.govnih.gov

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Palladium(II) trifluoroacetateC-ArylationN,N-disubstituted hydantoins, Aryl iodides5,5-disubstituted hydantoins organic-chemistry.org
Palladium complexes with YPhos ligandsArylationN-protected hydantoins, Aryl chloridesArylated hydantoins researchgate.netacs.org

Mechanistic Investigations of Key Reactions Governing Imidazolidine-2,4-dione Core Transformations

The chemical reactivity of the imidazolidine-2,4-dione core, the fundamental structure of this compound, is primarily characterized by transformations such as hydrolysis and racemization. Detailed mechanistic studies, employing kinetic analysis, isotope effects, and computational modeling, have elucidated the pathways governing these key reactions.

Hydrolysis of the Imidazolidine-2,4-dione Ring

The hydrolysis of the imidazolidine-2,4-dione ring is a critical transformation that can proceed under both acidic and basic conditions, leading to the formation of N-carbamoyl-α-amino acids and subsequently α-amino acids. The mechanism of this ring-opening reaction is highly dependent on the pH of the medium.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of hydantoins, such as this compound, is a well-studied process. The reaction typically proceeds through a two-step sequence. The first step involves the hydrolysis of the hydantoin to form a hydantoic acid intermediate. This is followed by the further hydrolysis of the hydantoic acid to yield the corresponding amino acid.

Kinetic studies on the alkaline hydrolysis of 3-arylimidazolidine-2,4-diones have shown that in strongly alkaline media (pH > 11.5), an ionization equilibrium leads to the formation of an unreactive anion. rsc.org In mildly alkaline solutions (pH < 11.5), the reaction rate exhibits a first-order dependence on the hydroxide ion concentration, with no evidence of general base catalysis. rsc.org The mechanism is proposed to involve a rate-determining attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring. rsc.org

A study on the hydrolysis of hydantoin to glycine (B1666218) demonstrated that the conversion rate is significantly influenced by temperature and the molar ratio of sodium hydroxide to hydantoin. acs.orgnih.gov At a temperature of 423.15 K and a molar ratio of 1:3 (hydantoin to NaOH), a 100% conversion of hydantoin was achieved with a 91% yield of glycine. acs.orgnih.gov

The proposed mechanism for the base-catalyzed hydrolysis of a hydantoin to an N-carbamoyl-amino acid is depicted below. researchgate.net

Interactive Data Table: Kinetic Data for Base-Catalyzed Hydrolysis of Hydantoin Derivatives

CompoundpH RangeRate Constant (k)Activation ParametersReference
3-Arylimidazolidine-2,4-diones8-14First-order in [OH⁻]ΔS‡: -30 to -20 cal mol⁻¹ K⁻¹ rsc.org
Hydantoin--- acs.orgnih.gov

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the imidazolidine-2,4-dione ring also occurs, although the mechanism differs from the base-catalyzed pathway. Studies on the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones, which are structurally related to hydantoins, have provided valuable insights. The hydrolysis of these compounds leads to the formation of hydantoins as the sole products. researchgate.netresearchgate.netrsc.org

The kinetics of this hydrolysis were found to be zero-order with respect to the proton concentration in the range of 0.001-1 M HCl, indicating that the imine is fully protonated under these conditions. researchgate.netresearchgate.netrsc.org The rate-determining step is proposed to be the attack of a water molecule on the protonated imine, which is concerted with a proton transfer to a second water molecule. This is supported by a solvent kinetic isotope effect (kH/kD) of 1.72. researchgate.netresearchgate.netrsc.org The hydrolysis of iminohydantoins proceeds through the same tetrahedral intermediate that is formed during the cyclization of hydantoic acid amides to hydantoins. researchgate.netresearchgate.netrsc.org

Racemization at the C5 Position

The stereochemical integrity of the C5 position in this compound is a crucial aspect of its chemistry. Racemization at this chiral center can occur under certain conditions, leading to a mixture of enantiomers.

Physical and Chemical Properties

PropertyValueCompound
Molecular Formula C5H8N2O25-Ethylimidazolidine-2,4-dione bldpharm.com
Molecular Weight 128.13 g/mol 5-Ethylimidazolidine-2,4-dione cookechem.com
Melting Point 144-150 °C5-Ethyl-5-methylimidazolidine-2,4-dione chemical-suppliers.eu
Appearance White to off-white crystals or crystalline powder5,5-Dimethylhydantoin chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 5s 5 Ethylimidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and solution-state conformation of (5S)-5-ethylimidazolidine-2,4-dione. Analysis of the ¹H and ¹³C NMR spectra provides primary evidence of the molecular structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group—a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂)—and a signal for the proton at the chiral center (C5-H). The two N-H protons of the imidazolidine (B613845) ring would also be visible, potentially as separate broad singlets, depending on the solvent and temperature.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the two carbonyl carbons (C2 and C4), the chiral C5 carbon, and the two carbons of the ethyl substituent. The precise chemical shifts provide insight into the electronic environment of each nucleus.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are hypothetical and based on typical shifts for similar structural motifs.)

AtomNucleusExpected Chemical Shift (ppm)Multiplicity
CH ₃-CH₂¹H~0.9Triplet
CH₃-CH¹H~1.8Quartet
C5-H ¹H~4.0Triplet
N1-H ¹H7.5 - 8.5Broad Singlet
N3-H ¹H10.0 - 11.0Broad Singlet
C H₃-CH₂¹³C~10-
CH₃-C H₂¹³C~25-
C 5¹³C~60-
C 4¹³C~157-
C 2¹³C~172-

Advanced Multidimensional NMR Techniques

To delve deeper into the molecular structure and conformation, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons, clearly linking the methyl and methylene protons of the ethyl group, and the C5-H proton to the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹H and ¹³C signals for the ethyl group and the C5 methine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for conformational analysis. It detects through-space proximity between protons. For this compound, NOESY could reveal the preferred orientation of the ethyl group relative to the imidazolidine ring by showing correlations between the ethyl protons and the ring protons. Conformational studies on similar hydantoin (B18101) systems have utilized these techniques to understand the forces stabilizing their secondary structures in solution. acs.org

Application of Chiral Derivatizing Agents in NMR

To confirm the enantiomeric purity of a sample of this compound, chiral derivatizing agents (CDAs) can be used in NMR spectroscopy. acs.org A CDA is a chiral molecule that reacts with the enantiomers in a sample to form a mixture of diastereomers. acs.org Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum. acs.org

A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. acs.org By reacting the hydantoin (for example, at one of the N-H positions) with a single enantiomer of a CDA, two different diastereomeric products would be formed if the original sample were a racemic mixture. These diastereomers would exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of enantiomeric excess.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and detailed solid-state structure of a chiral molecule. By diffracting X-rays off a suitable single crystal of this compound, a three-dimensional map of electron density can be generated.

This analysis provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. Crucially, for a chiral crystal, the technique can be used to determine the absolute stereochemistry (R or S configuration) without ambiguity, often through the use of the Flack parameter. Studies on related hydantoin derivatives have successfully used X-ray crystallography to confirm their absolute configurations and analyze intermolecular interactions like hydrogen bonding in the solid state. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table illustrates the type of data obtained from an X-ray diffraction experiment and is not based on actual experimental results for this compound.)

ParameterExample Value
Chemical FormulaC₅H₈N₂O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.9
c (Å)12.3
α, β, γ (°)90, 90, 90
Z (molecules/cell)4
Calculated Density (g/cm³)1.45

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Insights

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are powerful non-destructive methods for probing stereochemistry in solution.

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, the n→π* and π→π* electronic transitions of the carbonyl groups in the chiral hydantoin ring are expected to give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenter. Conformational studies of hydantoin-based peptidomimetics have shown that CD spectroscopy is sensitive to the secondary structure, such as β-turns, which are stabilized by intramolecular hydrogen bonds. acs.orgnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides complementary information to CD and can also be used to confirm the stereochemical assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide information about conformation and hydrogen bonding.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the functional groups present. Analysis of related hydantoin structures provides a basis for expected frequencies. unimi.it

Table 3: Expected Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingAmide (N-H)3200 - 3300
C-H StretchingAlkane (C-H)2850 - 3000
C=O StretchingUrea (C=O)~1770 (asymmetric)
C=O StretchingAmide (C=O)~1710 (symmetric)
N-H BendingAmide (N-H)1600 - 1650
C-N StretchingAmide (C-N)1400 - 1450

The precise positions of the C=O and N-H stretching bands are sensitive to hydrogen bonding. In the solid state, strong intermolecular hydrogen bonding would typically cause a shift to lower wavenumbers for these bands compared to their positions in a dilute solution in a non-polar solvent. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, would provide complementary data, especially for the C-C backbone vibrations.

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. For C₅H₈N₂O₂, the expected exact mass is 128.0586 Da.

The fragmentation pattern in the mass spectrum, often induced by electron ionization (EI) or collision-induced dissociation (CID), is a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethyl group (•C₂H₅) leading to a fragment ion at m/z 99.

Cleavage of the hydantoin ring itself, which can occur through several pathways, such as the loss of isocyanic acid (HNCO).

Isotopic labeling studies, for instance, by replacing specific hydrogens with deuterium (B1214612) or ¹²C with ¹³C, can be used to definitively trace these fragmentation pathways. By analyzing the mass shifts in the resulting fragments, the mechanism of fragmentation can be meticulously pieced together, further confirming the molecular structure.

Theoretical and Computational Studies on 5s 5 Ethylimidazolidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules like (5S)-5-ethylimidazolidine-2,4-dione, also known as (5S)-5-ethylhydantoin. These methods provide detailed insights into the molecule's electronic structure, which dictates its stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model molecular orbitals, electron density distribution, and electrostatic potential, thereby predicting the most likely sites for chemical reactions.

The stereochemistry of this compound, specifically the orientation of the ethyl group at the chiral C5 carbon, is critical to its biological and chemical behavior. The ethyl group can adopt different spatial arrangements, or conformations, relative to the five-membered hydantoin (B18101) ring. Density Functional Theory (DFT) is a powerful tool for analyzing these conformational preferences by calculating the relative energies of different rotamers.

The process involves rotating the ethyl group around the C5-C(ethyl) bond and calculating the potential energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. Generally, for 5-substituted hydantoins, the substituent can exist in pseudo-axial or pseudo-equatorial positions. DFT calculations can determine which of these is the more stable conformation. For instance, in related 5,5-disubstituted hydantoins, DFT at the B3LYP level has been used to accurately predict bond lengths and angles that align closely with experimental X-ray crystallography data, confirming the reliability of this method for structural analysis. preprints.orgnih.gov The preference is often dictated by minimizing steric hindrance and optimizing stabilizing intramolecular interactions.

Below is a representative data table illustrating the kind of results obtained from a DFT conformational analysis, showing the relative energies of different conformers.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound

Conformer Dihedral Angle (N1-C5-C_ethyl-C_methyl) Relative Energy (kcal/mol) Population (%)
Gauche I 60° 0.00 70.1
Anti 180° 0.85 20.5
Gauche II -60° 1.50 9.4

Note: This data is illustrative, based on typical findings for substituted alkanes, to demonstrate the output of conformational analysis.

Beyond static structures, DFT is instrumental in mapping the entire landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. For this compound, this could apply to its synthesis, racemization, or metabolic degradation. For example, the Bucherer–Bergs reaction, a common route to hydantoins, involves several intermediates and transition states that can be modeled computationally. mdpi.com

Transition state modeling involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction. By calculating the energy of this transition state, one can predict the activation energy and, consequently, the reaction rate. For this compound, a key reaction pathway of interest is the potential for racemization at the C5 position, which would involve the cleavage and reformation of one of the adjacent N-C bonds. DFT calculations can elucidate the mechanism, determining whether it proceeds through a planar intermediate and calculating the energy barrier for this process. Furthermore, analyses of frontier molecular orbitals (HOMO and LUMO) and Fukui functions can predict the molecule's reactivity, identifying the nucleophilic and electrophilic sites. tandfonline.com

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum calculations are excellent for understanding static properties, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. youtube.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, offering a dynamic picture of conformational flexibility and interactions with the environment, such as a solvent. youtube.comyoutube.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track the trajectory of all atoms over a period of nanoseconds or longer. nih.gov This approach is crucial for understanding how the solvent influences conformational preferences. Hydrogen bonding between the hydantoin's N-H and C=O groups and surrounding water molecules can stabilize certain conformations over others, an effect not fully captured in gas-phase DFT calculations. tandfonline.com MD simulations can be used to confirm the stability of a particular conformation, such as one determined from docking studies, within a biological environment. preprints.orgnih.gov The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the molecule's atoms over the course of the simulation. nih.gov

In Silico Prediction of Spectroscopic Properties and Chiroptical Responses

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, this includes predicting NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. tandfonline.commdpi.com Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to peaks in a UV-Vis spectrum. tandfonline.com

A particularly important application for a chiral molecule like this compound is the prediction of its chiroptical response, such as its Electronic Circular Dichroism (ECD) spectrum. ECD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the three-dimensional arrangement of atoms around a chiral center. By calculating the theoretical ECD spectrum for the (S)-configuration and comparing it to the experimental spectrum, the absolute configuration of the molecule can be unequivocally confirmed. A good match between the predicted and experimental spectra provides strong evidence for the assigned stereochemistry.

Table 2: Comparison of Experimental and TD-DFT Calculated Spectroscopic Data for a Hydantoin Analog

Property Experimental Value Calculated Value (Method) Reference
IR ν(N-H) 3109 cm⁻¹ 3535-3520 cm⁻¹ (DFT/B3LYP) mdpi.com
IR ν(C=O) 1748, 1732 cm⁻¹ 1791, 1755 cm⁻¹ (DFT/B3LYP) mdpi.com
¹³C NMR (C5) δ 65.8 ppm δ 67.2 ppm (GIAO) mdpi.com
UV-Vis λmax 210 nm 208 nm (TD-DFT/PCM) tandfonline.com

Note: Data is for related hydantoin structures to illustrate the typical correlation between experimental and computed values.

Structure-Property Relationships and Predictive Modeling

The computational data generated through DFT and MD simulations can be used to build predictive models known as Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (QSPR). nih.gov These models aim to find a statistically significant correlation between a molecule's computed structural or electronic features (descriptors) and an observed property, such as biological activity or solubility. nih.gov

For this compound, a QSAR study might involve calculating a variety of molecular descriptors, such as molecular weight, logP, dipole moment, and the energies of the HOMO and LUMO. These descriptors for a series of related hydantoin derivatives would then be correlated with their measured biological activity (e.g., inhibitory concentration against a specific enzyme). nih.gov The resulting model can be used to predict the activity of new, unsynthesized hydantoin derivatives, guiding medicinal chemistry efforts toward more potent compounds. Advanced methods like 3D-QSAR, 4D-QSAR, and 5D-QSAR can also be employed, which consider the three-dimensional field of the molecules and even induced-fit effects at a receptor site, offering more sophisticated predictive power. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 5s 5 Ethylimidazolidine 2,4 Dione

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds like (5S)-5-ethylimidazolidine-2,4-dione. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. eijppr.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of hydantoin (B18101) derivatives. The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation.

Polysaccharide-based CSPs , such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high separation efficiency. eijppr.combujnochem.com These CSPs, often coated or immobilized on a silica (B1680970) support, provide a three-dimensional chiral environment that allows for differential interactions with the enantiomers. eijppr.combujnochem.com For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are common phases that have demonstrated effectiveness in resolving a wide range of chiral compounds. bujnochem.com The separation mechanism on polysaccharide-based CSPs is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complex formation. eijppr.com

Pirkle-type CSPs are another important class, characterized by a π-acidic or π-basic aromatic ring that facilitates chiral recognition through π-π interactions, hydrogen bonding, and steric hindrance. hplc.euscas.co.jp These CSPs are particularly useful for the separation of compounds containing aromatic moieties. scas.co.jp An advantage of Pirkle-type columns is the ability to invert the elution order of the enantiomers by using a CSP with the opposite absolute configuration, which can be beneficial for the accurate quantification of a trace enantiomer. hplc.eu

Ligand exchange chromatography (LEC) is effective for the resolution of molecules that can form coordination complexes, such as amino acids and their derivatives. eijppr.com In this technique, a chiral ligand is either immobilized on the stationary phase or added to the mobile phase. eijppr.com

A reversed-phase HPLC method utilizing a shorter C18 (ODS) column with β-cyclodextrin as a chiral mobile phase additive has been developed for the resolution of some optically active hydantoins. nih.gov

Interactive Table: Common Chiral Stationary Phases for Hydantoin Separation

CSP TypeSelector ExampleSeparation Principle
PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole interactions, inclusion complexation
PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole interactions, inclusion complexation
Pirkle-typeN-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, steric hindrance
Ligand ExchangeAmino acid-metal ion complexFormation of diastereomeric metal complexes
Cyclodextrin (B1172386)β-cyclodextrinInclusion complexation

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) offers high resolution and sensitivity for the enantiomeric analysis of volatile and thermally stable compounds. For non-volatile compounds like hydantoins, derivatization is necessary to increase their volatility. This typically involves esterification of the carboxyl group and acylation of the amino group. sigmaaldrich.comresearchgate.net

Chiral GC columns are capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as chiral selectors in GC. sigmaaldrich.com For instance, a Chirasil-Val phase, which is a dimethylpolysiloxane bonded with L-valine tert-butyl amide, has been used for the chiral analysis of secondary amino acids. researchgate.netnih.gov Another example is the Astec CHIRALDEX® G-TA column, which utilizes a trifluoroacetyl derivatized cyclodextrin. sigmaaldrich.com

The choice of derivatizing agent can influence the separation. For example, using different acetylation reagents like acetic anhydride (B1165640) and trifluoroacetic anhydride can lead to a reversal in the elution order of the enantiomers. sigmaaldrich.com

Capillary Electrophoresis for Enantioseparation

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires only a small amount of sample. For chiral separations, a chiral selector is added to the background electrolyte. mdpi.com Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE due to their structural variability and commercial availability. nih.gov

The separation mechanism in chiral CE with cyclodextrins involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin. The different stabilities of these complexes lead to different migration times for the enantiomers. nih.gov Both neutral and charged cyclodextrins can be used. Charged cyclodextrins can enhance the separation of neutral analytes by imparting an apparent electrophoretic mobility to them. mdpi.com The use of dual cyclodextrin systems, often an anionic and a neutral cyclodextrin, can significantly improve enantioselectivity for challenging separations. nih.govmdpi.com The pH of the background electrolyte and the concentration of the cyclodextrin are critical parameters that need to be optimized for successful enantioseparation. nih.gov

Advanced Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This technique is particularly useful for the analysis of this compound in complex biological matrices. The first mass spectrometer (MS1) selects the precursor ion of the analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, providing a high degree of specificity. youtube.comyoutube.com The dissociation of hydantoin structures under electrospray ionization (ESI) has been studied, revealing characteristic fragmentation patterns that can be used for identification. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a highly selective and sensitive method for the quantification of volatile compounds. nih.gov After separation on a chiral GC column, the analyte is ionized and subjected to tandem mass spectrometry. This technique has been successfully used for the determination of potential genotoxic impurities in active pharmaceutical ingredients. nih.gov A validated GC-MS method on a chiral column has been developed for the enantiomeric separation of amino acids in urine after derivatization. nih.gov

Emerging Research Directions and Future Perspectives in Imidazolidine 2,4 Dione Chemistry

Development of Novel Stereoselective Synthetic Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing enantiomerically pure compounds such as (5S)-5-ethylimidazolidine-2,4-dione is a major focus of contemporary organic chemistry.

Recent advancements have moved beyond classical methods to more sophisticated catalytic asymmetric syntheses. One prominent strategy involves the enantioselective hydrogenation of 5-alkylidenehydantoins. The use of chiral transition metal complexes, such as those based on Rhodium with chiral phosphine (B1218219) ligands (e.g., f-spiroPhos), has proven effective in producing chiral hydantoins with exceptional enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org This method provides a direct and efficient route to 5-substituted chiral hydantoins.

Another innovative approach involves the dual activation of Boc-protected dipeptides using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. nih.govacs.orgorganic-chemistry.org This single-step cyclization proceeds under mild conditions and, crucially, without racemization, allowing the stereochemical integrity of the starting dipeptide to be transferred directly to the final hydantoin (B18101) product. organic-chemistry.org This method is versatile, accommodating a wide variety of substituents and enabling the synthesis of highly substituted chiral hydantoins. acs.orgorganic-chemistry.org

Furthermore, the use of chiral ligands in metal-catalyzed reactions continues to be a fruitful area of research. beilstein-archives.org Chiral 2-(pyridine-2-yl)imidazolidine-4-one derivatives, for instance, have been used to create copper(II) complexes that act as efficient enantioselective catalysts in various asymmetric reactions. beilstein-archives.org The development of new chiral ligands and catalysts is essential for expanding the toolkit available for the stereoselective synthesis of complex hydantoin derivatives. mdpi.com

Method Description Catalyst/Reagent Key Feature
Asymmetric Hydrogenation Hydrogenation of a prochiral 5-alkylidenehydantoin to create a chiral center at the C5 position. acs.orgRh/f-spiroPhos complexHigh enantioselectivity (up to 99.9% ee). acs.org
Di-peptide Cyclization A one-step synthesis from a simple dipeptide through dual activation of an amide and a Boc protecting group. acs.orgorganic-chemistry.orgTf₂O-pyridineProceeds without racemization, preserving existing stereochemistry. organic-chemistry.org
Chiral Metal Complex Catalysis Use of a chiral ligand coordinated to a metal ion to induce enantioselectivity in the formation of the imidazolidine (B613845) ring. beilstein-archives.orgCopper(II) complexes with chiral imidazolidine-4-one based ligandsApplication in various asymmetric syntheses. beilstein-archives.org

Exploration of the Imidazolidine-2,4-dione Core in Supramolecular Chemistry

The inherent structural features of the imidazolidine-2,4-dione ring make it an excellent candidate for applications in supramolecular chemistry and crystal engineering. The core contains two hydrogen bond donor sites (the N-H groups at positions 1 and 3) and two hydrogen bond acceptor sites (the carbonyl oxygens at positions 2 and 4). nih.govresearchgate.net This arrangement allows the hydantoin molecule to act as a versatile supramolecular synthon, capable of forming predictable and robust self-assembling architectures through hydrogen bonding. researchgate.net

The ability to form these networks is fundamental to creating complex, higher-order structures. Researchers are exploring how substituents on the hydantoin ring influence these intermolecular interactions and the resulting crystal packing. For example, conformational analyses of hydantoin-based structures have revealed how intramolecular hydrogen bond networks can stabilize specific secondary structures like α-helices and β-turns. nih.gov Understanding these forces is key to designing new materials with tailored properties, such as molecular sieves, host-guest systems, or liquid crystals. The chirality of molecules like this compound can introduce another layer of complexity and control, potentially leading to the formation of chiral supramolecular polymers or assemblies.

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and analysis has become an indispensable tool in modern chemical research. rsc.org This synergy is particularly impactful in the study of complex molecules like imidazolidine-2,4-diones, accelerating the design and discovery process. nih.govrsc.org

Computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic properties, conformational preferences, and reactivity of hydantoin derivatives. nih.govresearchgate.net DFT calculations can predict the most stable conformations of a molecule, providing insights that are crucial for understanding its biological activity and its behavior in supramolecular assemblies. nih.govresearchgate.net For instance, DFT studies have been used to analyze the energy differences between various conformers of hydantoin-based peptidomimetics. nih.gov

Molecular docking and molecular dynamics simulations are employed to predict and analyze the binding of hydantoin derivatives to biological targets, such as enzymes or receptors. nih.govnih.govnih.gov These computer-aided drug design (CADD) strategies allow researchers to design novel derivatives with potentially enhanced activity and selectivity, which can then be synthesized and tested experimentally. nih.gov This iterative cycle of computational prediction followed by experimental validation significantly streamlines the development of new therapeutic agents. researchgate.net

Computational Method Application in Imidazolidine-2,4-dione Research Example Finding/Use
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, conformational analysis, and reaction energetics. nih.govresearchgate.netUsed to determine the most stable secondary structures (α-helix vs. β-turn) of hydantoin-based molecules. nih.gov
Molecular Docking Prediction of the binding mode and affinity of a ligand to the active site of a protein. nih.govnih.govDocking of a spiroimidazolidine-2,4-dione derivative to a 5-HT₁ₐ receptor model to understand its binding interactions. nih.gov
Molecular Dynamics (MD) Simulation Simulation of the movement of a ligand-protein complex over time to assess its stability. nih.govnih.govUsed to study the inhibitory mechanism of an imidazolidine-2,4-dione derivative on the PTP1B enzyme. nih.gov
Computer-Aided Drug Design (CADD) General strategy using computational tools to design and optimize new drug candidates. nih.govEmployed to design novel imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov

Sustainable and Scalable Production of Chiral Imidazolidine-2,4-diones

As the pharmaceutical industry faces increasing pressure to adopt more environmentally friendly practices, the principles of green chemistry are becoming central to the development of synthetic routes. rsc.orgresearchgate.net The production of chiral imidazolidine-2,4-diones is an area where sustainable and scalable methodologies are actively being sought to replace older, less efficient processes. alfachemic.com

Key goals in the green synthesis of these compounds include reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. gcande.org Metrics such as the E-Factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI) are used to quantify the environmental impact of a chemical process, providing a benchmark for improvement. rsc.org

Strategies for greener production of chiral hydantoins include:

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild conditions (e.g., in water at ambient temperature), significantly reducing the environmental footprint compared to traditional chemical catalysts. mdpi.com

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even solvent-free reaction conditions is a core principle of green chemistry. alfachemic.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. One-pot reactions and catalytic cycles are effective strategies for improving atom economy. nih.gov

Alternative Energy Sources: The use of microwave irradiation or mechanochemistry can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net

The development of scalable, continuous flow processes for the synthesis of chiral hydantoins is also a promising future direction, offering improved safety, consistency, and efficiency over traditional batch processing.

Q & A

Q. What are the standard synthetic routes for (5S)-5-ethylimidazolidine-2,4-dione?

The compound is synthesized via cyclocondensation of α-keto esters (e.g., ethyl glyoxylate derivatives) with urea or thiourea under basic conditions. Key steps include:

  • Reaction setup : Use of sodium hydroxide or triethylamine in polar solvents (DMF/H₂O mixtures) to facilitate ring closure .
  • Purification : Recrystallization from ethanol or acetonitrile to isolate the pure product .
  • Stereochemical control : Chiral starting materials or resolution techniques (e.g., chiral HPLC) ensure the (5S) configuration .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • X-ray crystallography : Provides definitive structural proof of the (5S) configuration .
  • Optical rotation : Comparison with known enantiomers using polarimetry .
  • Chiral derivatization : Reaction with chiral auxiliaries followed by NMR analysis .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify imidazolidine protons (δ 4.5–5.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR : Strong absorption bands at 1700–1750 cm1^{-1} confirm C=O groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 156 [M+H]+^+) validate the molecular formula .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Enzyme inhibition : Assays against hydrolases (e.g., acetylcholinesterase) using spectrophotometric methods .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like decarboxylation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Assay standardization : Use uniform protocols (e.g., fixed pH, temperature) across studies to reduce variability .
  • Impurity analysis : HPLC or LC-MS to verify compound purity (>98%) and rule out confounding effects .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across different experimental setups .

Q. What computational methods are used to model the electronic effects of substituents on this compound?

  • DFT calculations : Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Q. What is the role of this compound in asymmetric synthesis?

  • Chiral auxiliary : The (5S) configuration directs stereoselective alkylation or acylation reactions in drug intermediates .
  • Dynamic resolution : Racemization suppression via steric hindrance from the ethyl group .

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) elucidate the degradation pathways of this compound?

  • Stability studies : Track labeled atoms under hydrolytic/oxidative conditions using LC-MS .
  • Mechanistic insights : Identify intermediates (e.g., ring-opened amides) to propose degradation routes .

Q. What strategies mitigate the compound’s instability in aqueous solutions?

  • pH optimization : Buffers (pH 4–6) prevent hydrolysis of the imidazolidine ring .
  • Lyophilization : Freeze-drying improves shelf life by reducing water content .
  • Protective groups : Introduce tert-butyl or benzyl groups to stabilize reactive sites during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.